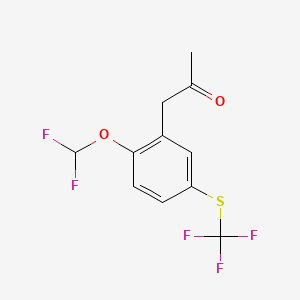

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Descripción

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804187-21-0) is a fluorinated aromatic ketone with the molecular formula C₁₁H₉F₅O₂S and a molar mass of 268.18 g/mol. Its structure features a propan-2-one backbone linked to a phenyl ring substituted at the 2-position with a difluoromethoxy group (-OCF₂H) and at the 5-position with a trifluoromethylthio group (-SCF₃). Predicted physical properties include a density of 1.310±0.06 g/cm³ and a boiling point of 245.1±40.0 °C . The presence of multiple fluorine atoms and a sulfur-containing substituent distinguishes it from simpler aromatic ketones, influencing its electronic, steric, and solubility properties.

Propiedades

Fórmula molecular |

C11H9F5O2S |

|---|---|

Peso molecular |

300.25 g/mol |

Nombre IUPAC |

1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2S/c1-6(17)4-7-5-8(19-11(14,15)16)2-3-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3 |

Clave InChI |

IHYZRQMFQGPHTO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)OC(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.

Introduction of the trifluoromethylthio group: This step often involves the reaction of the intermediate with trifluoromethylthiolating agents such as trifluoromethyl phenyl sulfone.

Formation of the propan-2-one moiety: This can be accomplished through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Aplicaciones Científicas De Investigación

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mecanismo De Acción

The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance metabolic stability, while the trifluoromethylthio group can improve binding affinity to target proteins.

Comparación Con Compuestos Similares

1-(3-(Trifluoromethyl)phenyl)propan-2-one

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure : Chalcone derivative with a chlorothiophene moiety.

- Key Differences: α,β-unsaturated ketone (propenone) vs. saturated propan-2-one; chlorine vs. trifluoromethylthio substituents.

- Electronic Effects: The conjugated enone system enhances reactivity toward nucleophilic attack, unlike the target compound’s non-conjugated ketone .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Structure : Chalcone with chlorine and fluorine substituents on the phenyl ring.

- Key Differences: Halogen substituents (Cl, F) vs. -OCF₂H and -SCF₃; extended conjugation in the enone system.

- Synthesis : Requires bromination and recrystallization steps, contrasting with the target compound’s likely multi-step fluorination and thiolation .

Physical Properties and Stability

| Compound | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 268.18 | 245.1±40.0 | 1.310±0.06 | -OCF₂H, -SCF₃ |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | ~218.17* | Not reported | Not reported | -CF₃ |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | 248.73 | Not reported | Not reported | Cl, thiophene |

| 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one | 313.60 | Not reported | Not reported | Cl, F |

*Calculated based on molecular formula C₁₀H₉F₃O.

- Fluorine Content : The target compound’s five fluorine atoms increase lipophilicity and thermal stability compared to compounds with fewer fluorinated groups (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) .

Actividad Biológica

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of difluoromethoxy and trifluoromethylthio groups, which are known to enhance biological activity through various mechanisms. The molecular formula is .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. This is crucial in pathways related to cancer and inflammation.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Induction : The presence of fluorinated groups can enhance oxidative stress, leading to apoptosis in cancer cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest it has significant cytotoxic effects against various cancer cell lines. This is particularly noted in breast cancer models where it demonstrated enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin.

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent, with activity against both bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

-

Antitumor Studies :

- A study on pyrazole derivatives indicated that modifications similar to those in this compound can lead to enhanced antitumor activity, especially against BRAF(V600E) mutant cancers .

- In vitro assays demonstrated that compounds with trifluoromethyl groups exhibited increased cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells .

-

Antimicrobial Activity :

- Research on related compounds highlighted their effectiveness as antimicrobial agents, suggesting a similar profile for this compound.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.